KEA1-97

描述

KEA1-97 is a selective disruptor of the interaction between thioredoxin and caspase 3. This compound is known for its ability to activate caspases and induce apoptosis without affecting the activity of thioredoxin . It has shown significant potential in impairing breast cancer pathogenicity .

准备方法

KEA1-97 的合成涉及使用二氯三嗪基共价配体。 这些配体以其与赖氨酸的反应性而闻名,赖氨酸对于硫氧还蛋白和胱天蛋白酶 3 之间的相互作用至关重要 . 合成路线通常包括以下步骤:

二氯三嗪骨架的形成: 二氯三嗪骨架通过一系列涉及氯化和三嗪环形成的反应合成。

功能化: 然后用特定基团对骨架进行功能化,以增强其对赖氨酸的反应性。

纯化: 使用色谱技术纯化最终化合物,以达到高纯度.

This compound 的工业生产方法尚未得到广泛记录,但它们可能涉及使用类似的反应条件和纯化技术进行大规模合成。

化学反应分析

由于其反应性二氯三嗪骨架,KEA1-97 主要发生取代反应。这些反应中常用的试剂和条件包括:

试剂: 二氯三嗪、赖氨酸衍生物和其他官能团。

从这些反应中形成的主要产物是 this compound 本身,其特征在于其干扰硫氧还蛋白和胱天蛋白酶 3 之间相互作用的能力 .

科学研究应用

Chemical Properties and Mechanism of Action

KEA1-97 is a selective disruptor of the interaction between thioredoxin and caspase 3, a critical pathway involved in the regulation of apoptosis. It targets lysine 72 of thioredoxin, disrupting its interaction with caspase 3, which leads to the activation of caspases and subsequent induction of apoptosis in cancer cells without affecting thioredoxin activity itself .

Chemical Properties:

- Molecular Formula: C15H9Cl2FN4

- Molecular Weight: 335.16 g/mol

- CAS Number: 2138882-71-8

Scientific Research Applications

This compound has several significant applications across different domains:

-

Cancer Research:

- This compound has been studied for its effects on triple-negative breast cancer (TNBC) cells. In vitro studies demonstrated that treatment with this compound activated caspases and induced apoptosis in these cells, leading to impaired cell survival and proliferation .

- In vivo experiments indicated that daily administration of this compound (5 mg/kg) significantly reduced tumor growth in xenograft models without causing overt toxicity .

- Biological Studies:

- Drug Development:

Table 1: Summary of Experimental Findings with this compound

| Study Type | Model | Dosage | Key Findings |

|---|---|---|---|

| In Vitro | 231MFP Cells | 10 μM | Activated caspase 3/7; induced apoptotic cell death. |

| In Vivo | SCID Mice | 5 mg/kg (i.p.) | Attenuated tumor xenograft growth after 50 days. |

| Protein Interaction | Thioredoxin-Caspase 3 | N/A | Disrupted interaction; enhanced apoptosis signaling. |

作用机制

KEA1-97 通过靶向硫氧还蛋白的赖氨酸 72 发挥作用,该位点对于其与胱天蛋白酶 3 的相互作用至关重要。 通过破坏这种相互作用,this compound 激活胱天蛋白酶,导致癌细胞发生细胞凋亡 . 这种机制不影响硫氧还蛋白的整体活性,使得 this compound 成为诱导细胞死亡的选择性和有效化合物 .

相似化合物的比较

KEA1-97 在选择性破坏硫氧还蛋白-胱天蛋白酶 3 相互作用方面是独一无二的。类似的化合物包括:

二氯三嗪基配体: 这些化合物也靶向赖氨酸,但可能没有 this compound 那么高的选择性或效力.

其他胱天蛋白酶激活剂: 通过不同机制激活胱天蛋白酶的化合物,例如直接激活或抑制胱天蛋白酶抑制剂.

This compound 因其专门针对硫氧还蛋白-胱天蛋白酶 3 相互作用而脱颖而出,使其成为研究细胞凋亡和开发抗癌疗法的宝贵工具 .

生物活性

KEA1-97 is a covalent ligand derived from dichlorotriazine scaffolds, which has shown significant biological activity, particularly in the context of cancer therapy. This compound has been studied for its effects on triple-negative breast cancer (TNBC) cells, demonstrating its potential as a therapeutic agent by disrupting key protein interactions involved in apoptosis and cell survival.

This compound primarily targets thioredoxin (TXN), a protein that plays a crucial role in cellular redox balance and apoptosis regulation. The compound specifically binds to lysine 72 of TXN, which is critical for its interaction with caspase 3, an essential enzyme in the apoptotic pathway. By disrupting this interaction, this compound activates caspases and induces apoptosis in TNBC cells without inhibiting TXN's overall activity .

Key Findings

- Caspase Activation : Treatment with this compound leads to the activation of caspases 3 and 7, resulting in apoptotic cell death in 231MFP breast cancer cells .

- In Vivo Efficacy : In xenograft models, daily administration of this compound (5 mg/kg) significantly reduced tumor growth without causing overt toxicity to the host mice .

- Selectivity : this compound exhibited a therapeutic window, impairing TNBC cell survival while maintaining viability in non-transformed cells like MCF10A .

Research Findings and Case Studies

The following table summarizes key research findings related to this compound:

| Study Aspect | Details |

|---|---|

| Target Protein | Thioredoxin (TXN) |

| Binding Site | Lysine 72 |

| Mechanism | Disrupts TXN-caspase 3 interaction; activates caspases |

| Cell Line Used | 231MFP (triple-negative breast cancer) |

| In Vivo Model | Xenograft model in immune-deficient mice |

| Dosage | 5 mg/kg intraperitoneally for 50 days |

| Outcome | Significant reduction in tumor growth; well-tolerated with no overt toxicity |

Detailed Research Findings

In a study utilizing activity-based protein profiling (ABPP), researchers demonstrated that this compound effectively disrupts the TXN-caspase 3 interaction. The study involved preincubating proteomes with this compound before labeling with a dichlorotriazine-alkyne probe. This approach allowed for the identification of specific protein targets affected by this compound treatment. The results indicated that higher expression levels of TXN conferred resistance to the antiproliferative effects of this compound, underscoring the importance of TXN in mediating the compound's biological activity .

Future Directions

While this compound shows promise as a therapeutic agent against TNBC, further studies are needed to explore its safety profile and potential side effects. Future research should focus on:

- Long-term Toxicity Studies : Evaluating the chronic effects of this compound on normal tissues.

- Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutic agents.

- Mechanistic Insights : Further elucidating the molecular pathways influenced by this compound treatment.

属性

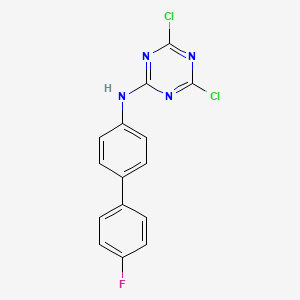

IUPAC Name |

4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROVTLUQOYUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。